4-(Oxolan-2-yl)phenylboronic acid pinacol ester
Description
Properties
Molecular Formula |
C16H23BO3 |
|---|---|
Molecular Weight |
274.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxolan-2-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-9-7-12(8-10-13)14-6-5-11-18-14/h7-10,14H,5-6,11H2,1-4H3 |
InChI Key |
GYYRSVYQIKGKNM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester typically involves the reaction of 4-(Oxolan-2-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is also common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-2-yl)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of functional groups.
Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent or a catalyst.
Hydrolysis: The boronic ester can hydrolyze to form the corresponding boronic acid, especially under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Protodeboronation: Protic solvents (e.g., water or alcohols) and catalysts (e.g., acids or bases).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: The corresponding hydrocarbon.
Hydrolysis: 4-(Oxolan-2-yl)phenylboronic acid.
Scientific Research Applications
4-(Oxolan-2-yl)phenylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling.
Biology: The compound is used in the development of boron-containing drugs and drug delivery systems, especially for targeting specific biological pathways.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the accumulation of boron in tumor cells followed by neutron irradiation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester primarily involves its role as a boron-containing reagent in various chemical reactions. In the Suzuki-Miyaura cross-coupling reaction, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group enhances the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among phenylboronic acid pinacol esters lie in the substituents on the phenyl ring, which dictate solubility, stability, and responsiveness. Below is a comparative analysis:
Solubility and Solvent Compatibility
- This compound: Moderate solubility in chloroform and THF; reduced solubility in non-polar solvents (e.g., methylcyclohexane) due to the oxolane’s polarity .
- PBAP : High solubility in polar aprotic solvents (e.g., DMSO, acetone) but precipitates in water unless functionalized into polymers .
- Pinacol ester of phenylboronic acid (unsubstituted) : Exceptionally soluble in polar solvents like acetone and chloroform, even at low temperatures, due to the pinacol group’s stabilizing effect .
- Azaester analogs : Lower solubility in methylcyclohexane compared to pinacol esters, attributed to weaker solvent interactions with nitrogen-containing groups .
Reactivity and Responsiveness
- ROS Sensitivity :
- Hydrolysis Stability :
Research Findings and Data Tables
Table 1. Solubility Comparison in Common Solvents
Table 2. Key Responsiveness Metrics
Biological Activity
4-(Oxolan-2-yl)phenylboronic acid pinacol ester is a specialized organoboron compound notable for its boronic acid pinacol ester functionality, which has applications in organic synthesis and medicinal chemistry. This compound features a phenyl ring with an oxolane (tetrahydrofuran) moiety, contributing to its unique chemical properties. The molecular formula for this compound is with a molecular weight of approximately 274.163 g/mol .
The synthesis of this compound typically involves the reaction of 4-(oxolan-2-yl)phenylboronic acid with pinacol under controlled conditions. Common synthetic routes include:
- Refluxing the reactants in an appropriate solvent.
- Utilizing catalysts to enhance the reaction rate and yield.
The unique combination of the oxolane group and the phenylboronic structure imparts distinct electronic and steric properties, enhancing its reactivity in various applications .
Interaction with Biomolecules
While specific biological activity data for this compound is limited, boronic acids and their derivatives are known for their ability to interact with biomolecules, influencing biological pathways. These interactions can facilitate drug development and modification of biomolecules for research purposes .
Potential Mechanisms:
- Enzyme Inhibition: Boronic acids can act as reversible inhibitors of serine proteases by forming covalent bonds with the active site serine residue.
- Targeting Glycoproteins: The ability of boron-containing compounds to form complexes with diols makes them useful in targeting glycoproteins, which are crucial in various biological processes.
Case Studies
- Cell Viability Studies:
- Oxidative Stress Protection:
Comparative Analysis
The following table presents a comparison of this compound with structurally similar compounds regarding their molecular properties and potential biological activities.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C_{16}H_{23}BO_3 | Contains oxolane moiety enhancing reactivity |
| Phenylboronic acid pinacol ester | C_{12}H_{18}O_{3} | Basic structure without substituents |
| 4-Fluorophenylboronic acid pinacol ester | C_{12}H_{14}BFO_3 | Contains fluorine atom enhancing reactivity |
| 3-(Dimethylaminomethyl)phenylboronic acid pinacol ester | C_{13}H_{18}BNO_3 | Contains dimethylaminomethyl group |
Research Findings
Research into the interaction studies involving this compound primarily focuses on its reactivity with various nucleophiles and electrophiles. These studies provide insights into its potential biological roles and applications in drug design. Notably, the compound's ability to interact with enzymes or proteins is a key area of exploration, contributing to its utility in medicinal chemistry .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester to achieve high yield and purity?
The synthesis typically involves reacting the parent boronic acid with pinacol under dehydrating conditions. Key parameters include:
- Solvent choice : Toluene or THF is commonly used to facilitate reflux conditions .
- Dehydrating agents : Molecular sieves or azeotropic removal of water improves esterification efficiency .
- Reaction time and temperature : Prolonged reflux (12–24 hours) ensures complete conversion, monitored via TLC or NMR .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients removes unreacted starting materials .
Q. How does the pinacol ester group influence the stability and solubility of phenylboronic acid derivatives?
The pinacol ester group enhances stability by protecting the boronic acid from hydrolysis, particularly in protic solvents or aqueous environments . It also improves solubility in non-polar organic solvents (e.g., dichloromethane, toluene), enabling homogeneous reaction conditions in cross-coupling reactions .
Q. What safety precautions are necessary when handling phenylboronic acid pinacol esters?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to minimize inhalation risks .
- Storage : Keep in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent moisture degradation .
Advanced Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- NMR spectroscopy : and NMR confirm boronate ester formation and assess purity .
- HPLC-MS : Quantifies trace impurities (e.g., residual pinacol or boronic acid) using reverse-phase C18 columns and acetonitrile/water gradients .
- X-ray crystallography : Resolves crystal structure for unambiguous confirmation of regiochemistry .
Q. How can researchers address contradictions in reaction outcomes during Suzuki-Miyaura couplings under varying catalytic systems?
Contradictions often arise from:
- Catalyst selection : Pd(PPh) may outperform Pd(OAc) in sterically hindered systems .
- Base sensitivity : KCO versus CsCO affects deprotection rates of the boronate ester .
- Solvent effects : Dioxane improves coupling efficiency compared to THF in electron-deficient aryl halides . Systematic screening via Design of Experiments (DoE) is recommended to optimize variables .
Q. What strategies enable functionalization of this compound while preserving the boronate ester moiety?
- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during derivatization .
- Mild reaction conditions : Use low-temperature Pd-catalyzed reactions (<50°C) to avoid boronate cleavage .
- Chemoselective reagents : Employ organozinc or Grignard reagents for nucleophilic additions without boronate degradation .
Q. What mechanistic insights explain its reactivity in transition metal-catalyzed cross-couplings?
The boronate ester acts as a transmetalation partner, transferring the aryl group to the Pd center. Key steps include:
- Oxidative addition : Pd(0) activates the aryl halide.
- Transmetalation : Base-mediated cleavage of the B–O bond facilitates aryl transfer to Pd .
- Reductive elimination : Forms the C–C bond, regenerating the Pd catalyst . Computational studies (DFT) suggest steric effects from the oxolane ring influence transmetalation kinetics .
Q. How can reaction conditions be adjusted for industrial-scale synthesis?
- Continuous flow reactors : Enhance heat/mass transfer and reduce reaction times compared to batch processes .
- Catalyst recycling : Immobilized Pd catalysts on silica or magnetic nanoparticles reduce costs .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
